molecular formula C9H11BrZn B3275511 3-Phenyl-1-propylzinc bromide CAS No. 626207-42-9

3-Phenyl-1-propylzinc bromide

Cat. No.: B3275511
CAS No.: 626207-42-9
M. Wt: 264.5 g/mol
InChI Key: XTDLRSRUPYQIGX-UHFFFAOYSA-M
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Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-1-propylzinc bromide is typically prepared by reacting zinc bromide with 3-phenylpropyl halide in a dry organic solvent, usually at low temperatures . The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture and decomposing .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often packaged under argon in resealable bottles to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-propylzinc bromide undergoes various types of reactions, including nucleophilic substitution, addition, and coupling reactions . It is commonly used in reactions with active halogenated hydrocarbons, ketones, and aldehydes .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reacts with halogenated hydrocarbons under anhydrous conditions.

    Addition Reactions: Reacts with ketones and aldehydes to form alcohols.

    Coupling Reactions: Used in palladium-catalyzed cross-coupling reactions.

Major Products: The major products formed from these reactions include substituted hydrocarbons, alcohols, and coupled organic compounds .

Properties

IUPAC Name

bromozinc(1+);propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLRSRUPYQIGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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